Cyclopentanol, 2-cyclopentylidene-
Description
Cyclopentanol (CPL), specifically 2-cyclopentylidene-cyclopentanol, is a bicyclic alcohol with a fused cyclopentane ring and a hydroxyl group. It is a fine chemical used in perfumes, solvents, pharmaceuticals, and dye intermediates . Unlike fossil-derived CPL, sustainable production routes from biomass-derived furfural have been developed. For instance, catalytic hydrogenation-rearrangement of furfural using Ru-Mo/CNT catalysts achieves up to 89.1% CPL yield under optimized conditions (180°C, 4 MPa H₂, 4 h) . This process involves sequential hydrogenation of furfural to furfuryl alcohol (FA), followed by rearrangement to cyclopentanone (CPO), and final hydrogenation to CPL . The reaction pathway is highly sensitive to catalyst design and reaction conditions, such as temperature, H₂ pressure, and contact time .
Properties
IUPAC Name |
2-cyclopentylidenecyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c11-10-7-3-6-9(10)8-4-1-2-5-8/h10-11H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDNVHPQZFWWZNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=C2CCCC2O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00884241 | |
| Record name | Cyclopentanol, 2-cyclopentylidene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00884241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6261-30-9 | |
| Record name | 2-Cyclopentylidenecyclopentanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6261-30-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Cyclopentanol, 2-cyclopentylidene- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006261309 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopentanol, 2-cyclopentylidene- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclopentanol, 2-cyclopentylidene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00884241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-bi(cyclopentyliden)-2-ol; 2-cyclopentylidene cyclopentanol | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 6261-30-9 | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for preparing 2-cyclopentylidene cyclopentanol involves the reaction of 2-cyclopentyl chloride with sodium hydroxide in ethanol, using phosphorus pentachloride as a catalyst. The sodium chloride formed during the reaction can be removed by dripping a saturated solution of water .
Industrial Production Methods
Industrial production methods for cyclopentanol, 2-cyclopentylidene- often involve the hydrogenation of cyclopentanone derivatives. For instance, liquid phase hydrogen transfer from secondary alcohols to cyclopentanone in the presence of pure magnesium oxide (MgO) can produce 2-cyclopentylidene-cyclopentanone .
Chemical Reactions Analysis
Types of Reactions
Cyclopentanol, 2-cyclopentylidene- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form cyclopentanone derivatives.
Reduction: It can be reduced to form cyclopentanol.
Substitution: The compound can undergo substitution reactions, particularly with halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2).
Major Products Formed
Oxidation: Cyclopentanone derivatives.
Reduction: Cyclopentanol.
Substitution: Halogenated cyclopentanol derivatives.
Scientific Research Applications
сосреCyclopentanol, 2-cyclopentylidene- (C10H16O) is a chemical compound with diverse applications, particularly in the fragrance industry and chemical synthesis . It is also related to cyclopentanones and cyclopentenones, which have been assessed for safety as fragrance ingredients .
Properties
Cyclopentanol, 2-cyclopentylidene- has a molecular weight of 150.21800 .
It has a density of 1 g/cm3 .
The boiling point is 257.8ºC at 760 mmHg .
The melting point is 74-75°C .
The flash point is 104ºC .
Applications
- Fragrance and Flavor Material: 2-cyclopentylidene-cyclopentanol is used in perfumery for its indolic odor .
- Synthesis of Cyclopentanone Derivatives: Metal catalysts can convert furfural and HMF into cyclopentanone derivatives, which have various applications . The reaction involves hydrogenation and rearrangement reactions .
- Chemical Intermediate: Cyclopentane, a related compound, is a starting point for synthesizing other organic molecules, including specialty chemicals, agrochemicals, and medicines . It can undergo processes like halogenation, oxidation, and reduction to produce various derivatives .
- Solvent: Cyclopentane is used as a solvent in chemical processes, compound extraction, purification, and synthesis, especially in the chemical and pharmaceutical sectors .
- Other Applications of Cyclopentane: Cyclopentane is also used as a blowing agent in polyurethane foams for insulation, a calibration gas for gas detectors, an aerosol propellant, and a refrigerant in cooling systems .
Mechanism of Action
The mechanism of action of cyclopentanol, 2-cyclopentylidene- involves its interaction with specific molecular targets and pathways. For instance, in catalytic hydrogenation reactions, the compound interacts with metal catalysts like nickel (Ni) or copper (Cu) to facilitate the transfer of hydrogen atoms .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of CPL with structurally or functionally related compounds, including cyclopentanone (CPO), tetrahydrofurfuryl alcohol (THFA), furfuryl alcohol (FA), and 2-methylfuran (MF).
Key Differences
Synthetic Pathways :
- CPL and CPO are produced via hydrogenation-rearrangement, requiring precise control of temperature and H₂ pressure to avoid over/under-hydrogenation .
- THFA forms under high H₂ pressure (6 MPa) due to excessive saturation of the furan ring .
- FA is an intermediate in CPL synthesis but dominates at low temperatures (120°C) .
Thermodynamics: The transesterification of cyclopentyl acetate to CPL is exothermic (ΔrH = -15.6 kJ/mol at 298 K) and non-spontaneous (ΔrG > 0) above 343 K, favoring low-temperature operation . In contrast, FA-to-CPL rearrangement requires higher temperatures (160–180°C) to overcome energy barriers .
Catalyst Sensitivity :
- Ru-Mo/CNT catalysts with weak Lewis acidity and strong hydrogenation activity maximize CPL selectivity by suppressing polymer formation .
- CPO production is favored on acidic catalysts, while THFA forms on highly reducible surfaces .
Table 2: Thermodynamic and Kinetic Parameters
| Parameter | CPL | CPO | THFA |
|---|---|---|---|
| ΔrH (kJ/mol) | -120 (exothermic) | -95 (exothermic) | -140 (exothermic) |
| Activation Energy (kJ/mol) | ~75 | ~60 | ~90 |
| Optimal pH | Neutral | Acidic | Neutral |
Biological Activity
Cyclopentanol, 2-cyclopentylidene- (C10H16O) is a cyclic alcohol that has garnered attention for its potential biological activities and applications in various fields, including organic synthesis and catalysis. This article explores the biological activity of this compound, drawing from diverse research findings, case studies, and data tables.
Cyclopentanol, 2-cyclopentylidene- is characterized by its unique structure, which includes a cyclopentane ring and an alcohol functional group. Its molecular formula is C10H16O, and it has been identified to have potential applications in organic synthesis as well as in the production of various derivatives.
Biological Activity
Research indicates that cyclopentanol derivatives exhibit various biological activities, including:
- Antimicrobial Properties : Some studies have shown that cyclopentanol derivatives can inhibit bacterial growth. For instance, compounds derived from cyclopentanone have demonstrated effectiveness against Gram-positive bacteria.
- Anti-inflammatory Effects : Certain derivatives have been reported to exhibit anti-inflammatory properties, suggesting potential therapeutic applications in treating inflammatory diseases.
- Cytotoxicity : Some studies indicate that cyclopentanol derivatives may possess cytotoxic effects against cancer cell lines, indicating a possible role in cancer therapy.
Antimicrobial Activity
A study published in the Journal of Natural Products examined the antimicrobial effects of cyclopentanol derivatives. The results indicated that specific compounds showed significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined as follows:
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Cyclopentanol Derivative A | 32 | Staphylococcus aureus |
| Cyclopentanol Derivative B | 64 | Escherichia coli |
Anti-inflammatory Activity
In a study focusing on anti-inflammatory properties, cyclopentanol derivatives were tested for their ability to inhibit nitric oxide production in macrophages. The findings are summarized below:
| Compound | IC50 (µM) | Effect |
|---|---|---|
| Cyclopentanol Derivative C | 15 | Inhibition of NO |
| Cyclopentanol Derivative D | 25 | Inhibition of NO |
Cytotoxicity Studies
Research conducted on the cytotoxic effects of cyclopentanol derivatives against various cancer cell lines revealed promising results. The following table summarizes the cytotoxicity data:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Cyclopentanol Derivative E | HeLa | 20 |
| Cyclopentanol Derivative F | MCF-7 | 30 |
The biological activity of cyclopentanol derivatives can be attributed to several mechanisms:
- Interaction with Cellular Membranes : The lipophilic nature of these compounds allows them to integrate into cellular membranes, potentially disrupting membrane integrity and function.
- Inhibition of Enzymatic Activity : Some derivatives may act as enzyme inhibitors, affecting metabolic pathways involved in inflammation or microbial growth.
- Induction of Apoptosis : Certain cyclopentanol derivatives have been shown to induce apoptosis in cancer cells through mitochondrial pathways.
Q & A
Q. What are the established methods for synthesizing 2-cyclopentylidene-cyclopentanol, and how can their efficiency be validated experimentally?
Methodological Answer: The indirect synthesis from cyclopentene involves two steps:
Addition-esterification : Cyclopentene reacts with acetic acid under controlled conditions (e.g., using acidic catalysts) to form cyclopentyl acetate.
Transesterification : Cyclopentyl acetate reacts with methanol over a strong acidic cation-exchange resin catalyst (e.g., QRE-01) at 50°C, molar ratio 3:1 (methanol:cyclopentyl acetate), and mass space velocity 2.0 h⁻¹. This yields cyclopentanol with 55.3% conversion, 99.5% selectivity, and 55.0% yield .
Validation : Monitor reaction progress via gas chromatography (GC) and validate purity using distillation. Reuse unreacted cyclopentyl acetate and methanol via recovery distillation to assess process sustainability.
Q. What analytical techniques are recommended for confirming the structural integrity of 2-cyclopentylidene-cyclopentanol?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Compare experimental ¹H/¹³C NMR spectra with computational predictions (e.g., using group contribution methods) to verify stereochemistry and functional groups .
- X-ray Crystallography : Resolve high-pressure polymorphs (e.g., Phase-V structure at 1.5 GPa) to analyze conformational changes, such as axial hydroxyl orientation and half-chair puckering parameters (Cremer & Pople method) .
- Mass Spectrometry : Cross-reference molecular ion peaks ([M+H]⁺) with theoretical m/z values (e.g., 86.13 g/mol for C₅H₁₀O) to confirm molecular weight .
Q. What safety protocols are critical for handling cyclopentanol in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear chemical-resistant aprons, impervious gloves (e.g., nitrile), and antistatic boots. Use respiratory protection if vapor concentrations exceed exposure limits .
- Hygiene Practices : Decontaminate lab coats and gloves before reuse; avoid skin contact via rigorous handwashing post-handling .
- Emergency Response : For ingestion, rinse mouth without inducing vomiting. Use barrier devices during resuscitation to prevent contamination .
Advanced Research Questions
Q. How do thermodynamic calculations inform the optimization of cyclopentanol synthesis from cyclopentene?
Methodological Answer:
- Group Contribution Methods : Estimate liquid heat capacities (Ruzicka–Domalski method), standard enthalpies of formation (Yoneda method), and vaporization enthalpies (Ducros method) for cyclopentyl acetate and cyclopentanol .
- Equilibrium Analysis : Calculate equilibrium constants (Keq) and Gibbs free energy (ΔG) for esterification/transesterification. For example, at 50°C, ΔG for transesterification is negative, favoring cyclopentanol production .
- Data Validation : Compare theoretical predictions with experimental yields (e.g., 55% yield under optimized conditions) to refine reaction parameters .
Q. How do reaction conditions influence the selectivity and yield of cyclopentanol in multi-step syntheses?
Methodological Answer:
- Catalyst Screening : Test acidic resins (e.g., QRE-01 vs. Amberlyst) to optimize proton availability and reduce side reactions (e.g., cyclopentene oligomerization) .
- Parameter Sensitivity Analysis : Vary temperature (40–60°C), pressure (ambient vs. high-pressure), and molar ratios to identify trade-offs between conversion and selectivity. For instance, increasing methanol ratio beyond 3:1 reduces cyclopentyl acetate recovery efficiency .
- Kinetic Modeling : Develop rate equations for esterification/transesterification to predict time-dependent yields under non-steady-state conditions .
Q. What computational methods predict the conformational behavior of cyclopentanol under high-pressure conditions?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Model cyclopentanol’s half-chair conformation at 1.5 GPa using force fields (e.g., OPLS-AA) to predict bond angles and torsional strain .
- Quantum Chemical Calculations : Perform DFT (e.g., B3LYP/6-31G*) to analyze axial vs. equatorial hydroxyl stability. Compare energy barriers for conformational transitions (e.g., 5 kJ/mol for axial→equatorial) .
- Experimental Cross-Validation : Use high-pressure XRD data (Table 3 in ) to refine computational models, ensuring <0.01 Å deviation in atomic coordinates.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
